molecular formula C5H4O3 B092169 1,2,4-Cyclopentanetrione CAS No. 15849-14-6

1,2,4-Cyclopentanetrione

Cat. No. B092169
CAS RN: 15849-14-6
M. Wt: 112.08 g/mol
InChI Key: PLIKDTHMOISVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Cyclopentanetrione (CPT) is a cyclic diketone that has gained significant attention in the scientific community due to its unique chemical and physical properties. CPT is a yellow crystalline solid that is highly soluble in water and has a melting point of 173-175°C. CPT is a versatile compound that has been used in a variety of applications, including in the synthesis of organic compounds, as a reagent in chemical reactions, and as a precursor for the production of pharmaceuticals.

Mechanism Of Action

1,2,4-Cyclopentanetrione has been shown to have a unique mechanism of action, which involves the formation of a stable enolate intermediate. The enolate intermediate can then undergo a variety of reactions, including nucleophilic addition, electrophilic substitution, and oxidation. This mechanism of action has been used to explain the reactivity of 1,2,4-Cyclopentanetrione in a variety of chemical reactions.

Biochemical And Physiological Effects

1,2,4-Cyclopentanetrione has been shown to have a variety of biochemical and physiological effects. 1,2,4-Cyclopentanetrione has been shown to inhibit the activity of tyrosine phosphatases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. 1,2,4-Cyclopentanetrione has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

1,2,4-Cyclopentanetrione has several advantages and limitations for use in laboratory experiments. One advantage of 1,2,4-Cyclopentanetrione is its high solubility in water, which makes it easy to handle and use in aqueous reactions. However, 1,2,4-Cyclopentanetrione is also highly reactive and can undergo a variety of reactions, which can make it difficult to control the outcome of a reaction. Additionally, 1,2,4-Cyclopentanetrione is sensitive to light and air, which can limit its shelf life.

Future Directions

There are several future directions for research on 1,2,4-Cyclopentanetrione. One potential area of research is the development of new synthetic methods for the production of 1,2,4-Cyclopentanetrione and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 1,2,4-Cyclopentanetrione and its derivatives, particularly in the treatment of oxidative stress-related diseases. Finally, the development of new methods for the characterization of 1,2,4-Cyclopentanetrione and its derivatives may also be an area of future research.

Synthesis Methods

The synthesis of 1,2,4-Cyclopentanetrione can be achieved through several methods, including the oxidation of cyclopentadiene using potassium permanganate or hydrogen peroxide, and the reaction of cyclopentanone with acetic anhydride in the presence of sulfuric acid. However, the most commonly used method for the synthesis of 1,2,4-Cyclopentanetrione is the reaction of cyclopentanone with hydrogen peroxide in the presence of a catalytic amount of acetic acid.

Scientific Research Applications

1,2,4-Cyclopentanetrione has been extensively studied for its potential applications in the field of organic synthesis. 1,2,4-Cyclopentanetrione has been used as a reagent in the synthesis of a variety of organic compounds, including pyrazoles, pyridines, and quinolines. 1,2,4-Cyclopentanetrione has also been used as a precursor for the synthesis of pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs.

properties

CAS RN

15849-14-6

Product Name

1,2,4-Cyclopentanetrione

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

IUPAC Name

cyclopentane-1,2,4-trione

InChI

InChI=1S/C5H4O3/c6-3-1-4(7)5(8)2-3/h1-2H2

InChI Key

PLIKDTHMOISVIW-UHFFFAOYSA-N

SMILES

C1C(=O)CC(=O)C1=O

Canonical SMILES

C1C(=O)CC(=O)C1=O

Other CAS RN

15849-14-6

synonyms

1,2,4-Cyclopentanetrione

Origin of Product

United States

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